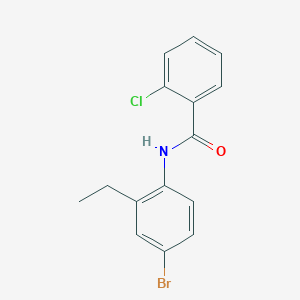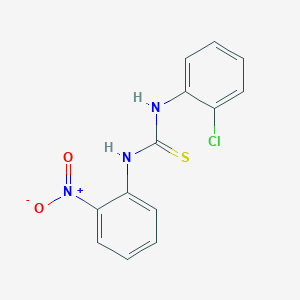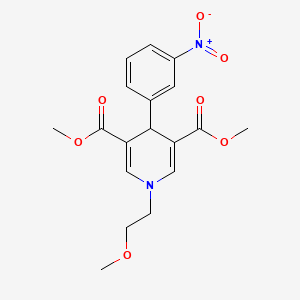
N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide
Overview
Description
N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide, also known as BENC or N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. BENC is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and dichloromethane.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of enzymes. N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the hydrolysis of acetylcholine and butyrylcholine, respectively. This results in an increase in the levels of these neurotransmitters, which can have various physiological effects.
Biochemical and Physiological Effects
N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide has inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide has also been shown to have antioxidant activity, which can have various physiological effects such as reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide is also soluble in organic solvents, which makes it easy to use in various assays. However, N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide has some limitations for lab experiments. It has low water solubility, which can limit its use in aqueous assays. N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide also has limited availability, which can make it difficult to obtain for some researchers.
Future Directions
There are several future directions for the research on N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide. One of the primary directions is the development of novel drugs based on N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide. N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide has been shown to have inhibitory activity against various enzymes, and its derivatives may have improved activity and selectivity. Another direction is the investigation of the potential application of N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide in the treatment of various diseases such as Alzheimer's disease, glaucoma, and epilepsy. N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide may also have potential applications in other research areas such as biochemistry, pharmacology, and toxicology.
Scientific Research Applications
N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide has been found to have potential applications in various scientific research areas. One of the primary applications of N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide is in the field of medicinal chemistry, where it is used as a lead compound for the development of novel drugs. N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide has been shown to have inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of various diseases such as Alzheimer's disease, glaucoma, and epilepsy.
properties
IUPAC Name |
N-(4-bromo-2-ethylphenyl)-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO/c1-2-10-9-11(16)7-8-14(10)18-15(19)12-5-3-4-6-13(12)17/h3-9H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERZRTKCOOYJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,3-dimethyl-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B4792716.png)
![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4792732.png)
![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4792741.png)
![2-{[5-(4-chlorophenyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4792745.png)

![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4792753.png)
![2-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]butanamide](/img/structure/B4792757.png)



